Alanyllysine--hydrogen chloride (1/1)

Description

Systematic IUPAC Nomenclature

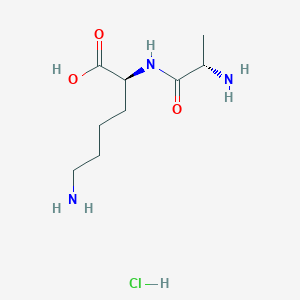

The systematic IUPAC name for this compound is (2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid hydrochloride . This name reflects its structural features:

- A hexanoic acid backbone substituted at the second carbon by an aminopropanoyl group.

- Stereochemical specificity at both the second carbon (S-configuration) of the hexanoic acid chain and the second carbon (S-configuration) of the aminopropanoyl moiety.

- The hydrochloride salt form, indicated by the suffix "hydrochloride" appended to the parent carboxylic acid name.

The numbering prioritizes the carboxylic acid group as position 1, with the aminopropanoyl substituent at position 2 and the terminal amine at position 6.

Alternative Nomenclature Systems

Alternative naming conventions include:

- Semisystematic peptide nomenclature :

Classification within Dipeptide Structures

This compound belongs to the dipeptide class, characterized by:

Unlike neutral dipeptides, the hydrochloride salt enhances solubility in aqueous media due to ionic character. Its structure avoids diketopiperazine formation, a common cyclization side reaction in dipeptides, due to steric hindrance from the lysine side chain.

Registration and Identification Numbers

Key identifiers for this compound include:

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 68973-27-3 | |

| PubChem CID | 74889684 | |

| MDL Number | MFCD00058293 | |

| EC Number | 636-197-0 | |

| SMILES | O=C(C@@HC)NC@HCCCCN.Cl |

These identifiers facilitate unambiguous cross-referencing across chemical databases and regulatory frameworks. The SMILES string encodes stereochemistry ([C@@H] and [C@H]) and the hydrochloride counterion (.Cl).

Properties

IUPAC Name |

6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUXAHYKKBLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585052 | |

| Record name | Alanyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-27-3 | |

| Record name | Alanyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ala-Lys hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Peptide Synthesis via Coupling of Amino Acids

The classical approach to prepare (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is through the formation of a peptide bond between L-alanine and L-lysine:

Step 1: Protection of Amino Groups

To control reactivity and avoid side reactions, amino groups of lysine or alanine may be protected using groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc). For example, L-lysine can be protected at the ε-amino group.Step 2: Activation of Carboxyl Group

The carboxyl group of L-alanine is activated using coupling reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC, DCC), or through the formation of an active ester like 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) to facilitate amide bond formation.Step 3: Coupling Reaction

The activated L-alanine derivative is reacted with the free amino group of L-lysine (or vice versa) in a suitable solvent (water/acetone mixture or organic solvents like ethyl acetate) under controlled pH and temperature conditions to form the dipeptide.Step 4: Deprotection and Hydrolysis

After coupling, protecting groups are removed by treatment with bases like lithium hydroxide in aqueous ethanol or other suitable conditions to yield the free dipeptide acid.Step 5: Formation of Hydrochloride Salt

The dipeptide is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and crystallinity.

Alternative Preparation via Hydrolysis of Protected Intermediates

A patented synthesis method for related amino acid derivatives involves multi-step reactions starting from L-2-aminoadipic acid derivatives:

Reaction of L-2-aminoadipic acid with 9-fluorenylmethyl-N-succinimidyl carbonate in water/acetone to form a protected intermediate.

Subsequent reaction with paraformaldehyde under acid catalysis to modify the intermediate.

Treatment with di-tert-butyl dicarbonate, pyridine, and ammonium carbonate in ethyl acetate to introduce Boc protecting groups.

Final hydrolysis and deprotection using lithium hydroxide in ethanol/water mixture, followed by pH adjustment and solvent removal to isolate the target compound.

This method achieves high yields (~93%) and is suitable for scale-up production, indicating its robustness and efficiency.

Preparation of 6-Aminohexanoic Acid Intermediate

Since (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride contains a lysine residue (6-aminohexanoic acid backbone), preparation of pure 6-aminohexanoic acid is critical:

Caprolactam is reacted with aqueous alkali (potassium hydroxide or sodium hydroxide) at elevated temperatures (90-95°C) to open the lactam ring and form 6-aminohexanoic acid.

The reaction mixture is treated with isopropanol and charcoal for purification.

Neutralization with acetic acid and crystallization from isopropanol/water mixtures yield highly pure 6-aminohexanoic acid free of caprolactam and chloride impurities.

This intermediate can then be coupled with alanine derivatives to form the target dipeptide.

Data Table Summarizing Key Preparation Steps

Research Findings and Notes

The multi-step synthetic route employing protected intermediates allows for high purity and yield, making it suitable for industrial-scale synthesis.

The preparation of the 6-aminohexanoic acid intermediate via caprolactam hydrolysis is a well-established, efficient process with improvements to reduce impurities and chloride content.

The final hydrochloride salt form enhances the compound's stability and solubility, which is important for pharmaceutical and biochemical applications.

Use of lithium hydroxide for deprotection and hydrolysis is advantageous due to mild reaction conditions and high selectivity.

Purification techniques such as charcoal treatment, crystallization, and solvent/anti-solvent methods are critical to achieve the required purity (>99.9%) for research and commercial use.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity arises from its distinct functional groups:

-

Primary amino groups (–NH₂): Participate in nucleophilic reactions (e.g., acylation, alkylation).

-

Secondary amide bond : Provides rigidity and influences stereochemistry.

-

Carboxyl group (–COOH): Engages in acid-base reactions and esterification.

-

Hydrochloride counterion : Enhances solubility in polar solvents and stabilizes protonated amines .

| Functional Group | Reaction Type | Example |

|---|---|---|

| Primary amine | Acylation with anhydrides | Formation of acetylated derivatives |

| Carboxyl group | Esterification with alcohols | Methyl ester prodrug synthesis |

| Amide bond | Hydrolysis under acidic conditions | Cleavage to yield lysine derivatives |

Acylation and Alkylation

The primary ε-amino group undergoes acylation with reagents like acetic anhydride or succinic anhydride, forming stable amide bonds. For example:

This reaction is critical for modifying solubility or introducing fluorescent tags .

Alkylation with alkyl halides (e.g., methyl iodide) produces N-alkylated derivatives, altering pharmacokinetic properties .

Peptide Bond Formation

The α-amino group participates in peptide coupling using activating agents like HATU or DCC:

This is exploited in solid-phase peptide synthesis (SPPS) to construct larger peptides .

Acid-Base Behavior

As an amino acid derivative, it forms zwitterions in aqueous solutions. At neutral pH, the carboxyl group deprotonates (–COO⁻), while the ε-amino group remains protonated (–NH₃⁺). Its isoelectric point (pI) is estimated at ~9.8, consistent with lysine analogs .

| pH Condition | Protonation State |

|---|---|

| < 2 | Fully protonated (–NH₃⁺, –COOH) |

| 5–6 | Zwitterion (–NH₃⁺, –COO⁻) |

| > 10 | Deprotonated (–NH₂, –COO⁻) |

Stability and Degradation Pathways

-

Thermal decomposition : Above 200°C, the compound degrades via cleavage of the amide bond, releasing lysine and β-alanine derivatives .

-

Hydrolysis : Acidic conditions (HCl, 6M) hydrolyze the amide bond, yielding (S)-6-aminohexanoic acid and (S)-2-aminopropanamide .

Comparative Reactivity with Analogues

Scientific Research Applications

This compound is primarily recognized for its role as an ergogenic supplement. Ergogenic aids are substances that enhance physical performance, and amino acids like this one have been shown to influence several physiological processes:

- Anabolic Hormone Secretion : It has been documented that amino acids can stimulate the release of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery during exercise .

- Exercise Performance : Studies indicate that (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride may improve mental performance under stress and reduce exercise-induced muscle damage .

- Nutritional Supplementation : As an amino acid derivative, it serves as a vital component in nutritional supplements aimed at athletes and individuals undergoing rigorous training regimens .

Therapeutic Applications

The therapeutic potential of this compound extends beyond sports nutrition:

- Muscle Recovery : Research has shown that this compound can aid in muscle recovery post-exercise by reducing muscle soreness and enhancing repair mechanisms .

- Neuroprotective Effects : Some studies suggest that amino acid derivatives may offer neuroprotective benefits, potentially aiding in conditions characterized by oxidative stress and inflammation .

- Antibacterial Properties : There is emerging evidence indicating that certain amino acid derivatives exhibit antibacterial activity, which could be harnessed in developing new antimicrobial therapies .

Commercial Uses

The commercial applications of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride are diverse:

- Dietary Supplements : It is widely used in dietary formulations aimed at enhancing athletic performance and recovery .

- Pharmaceuticals : The compound is being explored for its role in drug formulations, particularly those targeting metabolic disorders or conditions requiring enhanced muscle synthesis .

Case Study 1: Ergogenic Effects in Athletes

A study conducted on athletes taking ergogenic supplements containing (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride demonstrated significant improvements in recovery times and overall performance metrics compared to a placebo group. The findings support the hypothesis that this amino acid derivative can play a crucial role in enhancing athletic performance through hormonal modulation and muscle repair processes.

Case Study 2: Neuroprotective Research

Recent research published in a peer-reviewed journal highlighted the neuroprotective effects of amino acid derivatives, including (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride. The study found that treatment with this compound reduced markers of oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative disease management.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Ergogenic Supplementation | Enhances physical performance and recovery in athletes |

| Muscle Recovery | Reduces soreness and aids muscle repair post-exercise |

| Neuroprotection | Potential benefits in oxidative stress-related conditions |

| Antibacterial Activity | Emerging evidence for use in antimicrobial therapies |

| Pharmaceutical Formulation | Investigated for metabolic disorder treatments |

Mechanism of Action

The mechanism of action of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride with structurally or functionally related compounds, supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Key Analysis

Structural Complexity and Chirality: The target compound has two chiral centers (S-configuration at both positions), distinguishing it from simpler analogs like 6-aminohexanoic acid . This chirality may influence its binding affinity in peptide or receptor interactions.

Functional Group Comparison: Amide vs. Guanidino Groups: L-Homoarginine hydrochloride contains a guanidino group, which is highly basic and participates in hydrogen bonding. In contrast, the target compound’s amide group is neutral, favoring different biochemical interactions (e.g., enzyme inhibition vs. substrate mimicry). Hydrochloride Salts: All listed compounds except 6-aminohexanoic acid are hydrochloride salts, improving solubility. The target compound’s dual amine groups may enhance solubility further compared to mono-amine analogs .

Applications: Peptide Synthesis: The Fmoc-protected lysine derivative is a staple in peptide synthesis due to its orthogonal protection. The target compound, lacking protection, may serve as a specialized intermediate for introducing branched amide motifs. Biological Activity: Beta-amino-butyric acid (BABA) , a non-protein amino acid, primes plant defenses via ABA pathways. While structurally distinct, the target compound’s amine-rich structure could hypothetically interact with similar signaling pathways, though this remains speculative without direct evidence.

Stability and Reactivity: The branched amide in the target compound may reduce susceptibility to enzymatic degradation compared to linear analogs like 6-aminohexanoic acid . The absence of a protecting group (e.g., Fmoc) simplifies deprotection steps but limits its utility in multi-step syntheses .

Biological Activity

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, often referred to as a derivative of lysine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amino acid structure, which includes:

- Amino group : Essential for biological activity.

- Carboxylic acid group : Contributes to the compound's solubility and reactivity.

- Hexanoic acid backbone : Provides structural stability.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈ClN₃O₂ |

| Molecular Weight | 211.70 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (pH ~ 7) |

Research indicates that (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Modulation of Cell Signaling : It may influence signaling pathways related to cell growth and apoptosis, suggesting a role in cancer therapy.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells. For instance, it was shown to reduce cell viability in breast cancer cell lines significantly.

- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

- In Vitro Cancer Cell Studies :

- Neuroprotection :

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via stepwise amidation of L-lysine derivatives. For example, coupling L-lysine with a protected aminopropanoic acid moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) ensures controlled amide bond formation. Post-synthesis, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity .

- Optimization : Monitor reaction progress via LC-MS to minimize side products like incomplete coupling or racemization. Use chiral HPLC to confirm stereochemical integrity .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) confirm backbone connectivity. Key signals include α-proton resonances at δ 3.8–4.2 ppm (amide linkages) and δ 1.2–1.8 ppm (hexanoic acid chain) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 321.37 m/z for C₁₆H₂₃N₃O₄·HCl) .

- X-ray Crystallography : Limited evidence, but single-crystal analysis may resolve stereochemical ambiguities in derivatives .

Q. What purification strategies are effective for removing common byproducts?

- Byproducts : Unreacted starting materials, diastereomers, or hydrolyzed intermediates.

- Strategies :

- Ion-Exchange Chromatography : Separates charged impurities using gradients of NaCl or NH₄HCO₃ .

- Solid-Phase Extraction (SPE) : Cationic resins (e.g., SCX) retain the hydrochloride salt form, enhancing yield .

Advanced Research Questions

Q. How do structural modifications (e.g., acylated derivatives) impact biological activity, and how can SAR be systematically studied?

- Case Study : Derivatives like N-furoylmethyl-L-lysine (Furosine) exhibit altered bioavailability due to increased hydrophobicity. Activity is assessed via:

- In Vitro Assays : Measure binding affinity to target enzymes (e.g., proteases) using fluorescence polarization .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites .

- Data Interpretation : Contradictions in activity may arise from stereochemical variations (e.g., D- vs. L-lysine derivatives) .

Q. What experimental challenges arise in studying the compound’s stability under physiological conditions?

- Degradation Pathways : Hydrolysis of amide bonds at neutral pH or oxidation of primary amines.

- Mitigation :

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS tracking.

- Buffering : Phosphate buffers (pH 6.8–7.4) minimize hydrolysis compared to Tris-based systems .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Root Causes : Variability in purity (>95% vs. 98%), assay conditions (e.g., cell line differences), or salt form (hydrochloride vs. free base).

- Resolution :

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalized to molarity).

- Reproducibility Checks : Replicate key assays with independent batches of the compound .

Q. What strategies are recommended for incorporating this compound into peptide-based drug delivery systems?

- Applications : As a linker in PROTACs or ADCs, leverage its dual amine groups for conjugation.

- Conjugation Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.